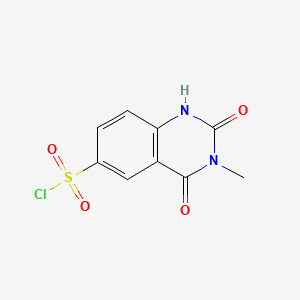

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O4S. It is a halogenated heterocycle known for its unique structure, which includes a quinazoline core with sulfonyl chloride and methyl substituents.

Méthodes De Préparation

The synthesis of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride typically involves multiple steps. One common method includes the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form hydrazide. Subsequent reactions with carbon disulfide and potassium hydroxide yield oxadiazole, which undergoes further reactions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with electrophilic and nucleophilic reagents, forming S-alkylated derivatives when treated with ethyl bromoacetate and chloroacetonitrile in the presence of triethylamine.

Cyclocondensation Reactions: The compound can undergo cyclocondensation reactions to form triazolothiadiazines when treated with sodium methoxide in methanol.

Alkylation Reactions: Alkylation with methyl bromoacetate and interaction with N-nucleophiles, amines, and hydrazines have been studied.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Research :

- Compounds similar to 3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride have been investigated for their potential as anticancer agents. The quinazoline scaffold is known to exhibit various biological activities, including inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, derivatives of quinazoline have shown promise in targeting specific kinases involved in cancer progression.

-

Antimicrobial Activity :

- Research indicates that quinazoline derivatives possess antimicrobial properties. Studies have demonstrated that modifications to the quinazoline structure can enhance activity against a range of bacteria and fungi. The sulfonyl chloride group can facilitate the formation of more reactive intermediates that may interact with microbial targets.

Organic Synthesis Applications

-

Building Blocks in Synthesis :

- The sulfonyl chloride functionality allows for the introduction of various substituents through nucleophilic substitution reactions. This property makes it an excellent building block for synthesizing more complex molecules in organic chemistry.

-

Functionalization of Aromatic Compounds :

- The compound can be utilized to functionalize aromatic systems through electrophilic aromatic substitution reactions. This application is particularly useful in developing new materials with tailored properties for electronics or photonics.

Material Science Applications

- Polymer Chemistry :

- The reactivity of this compound can be harnessed to create polymeric materials with enhanced thermal stability and mechanical properties. Incorporating this compound into polymer matrices may improve their performance in various applications such as coatings and composites.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| "Synthesis and Biological Evaluation of Quinazoline Derivatives" | To evaluate the anticancer potential of synthesized quinazoline derivatives | Several derivatives exhibited significant cytotoxicity against cancer cell lines, indicating the potential of the quinazoline scaffold in drug development. |

| "Antimicrobial Activity of Modified Quinazolines" | To assess the antimicrobial efficacy of modified quinazolines | Modifications led to increased activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structure-activity relationships in drug design. |

| "Reactivity of Sulfonyl Chlorides in Organic Synthesis" | To explore the utility of sulfonyl chlorides as electrophiles | Demonstrated that sulfonyl chlorides are effective reagents for introducing functional groups into aromatic compounds, expanding their applicability in synthetic chemistry. |

Mécanisme D'action

The mechanism of action of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride involves its interaction with various molecular targets and pathways. For instance, its derivatives have been studied as potential inhibitors of poly (ADP-ribose) polymerases-1 (PARP-1), which play a crucial role in DNA repair mechanisms. By inhibiting PARP-1, these compounds can compromise cancer cell DNA repair, leading to cell death .

Comparaison Avec Des Composés Similaires

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride can be compared with other similar compounds, such as:

6-Methyl-5-quinolinesulfonyl chloride: Another halogenated heterocycle with similar applications in organic synthesis.

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid: A compound with a similar core structure but different functional groups, used in medicinal chemistry.

8-Quinolinesulfonyl chloride: A related compound with applications in the synthesis of pharmaceuticals and agrochemicals.

Activité Biologique

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride (CAS Number: 1206117-96-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C9H7ClN2O4S

- Molecular Weight : 274.68 g/mol

- Structure : The compound features a quinazoline core with a sulfonyl chloride group, which may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

Cytotoxic Effects

In vitro studies have reported cytotoxic effects of quinazoline derivatives on cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values in the micromolar range, indicating potential as an anticancer agent.

Enzyme Inhibition

The sulfonyl chloride moiety may facilitate enzyme inhibition. Studies have shown that related compounds can act as inhibitors of various enzymes involved in metabolic pathways. For example:

- Target Enzymes : Kinases and proteases.

- Impact : Inhibition can lead to altered cell signaling pathways and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxic | IC50 values in the micromolar range on cancer cells | |

| Enzyme Inhibition | Inhibits kinases and proteases |

Case Studies

- Antimicrobial Study : A research team investigated the antimicrobial efficacy of several quinazoline derivatives, including this compound. The study found notable activity against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Evaluation : Another study assessed the cytotoxicity of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Propriétés

IUPAC Name |

3-methyl-2,4-dioxo-1H-quinazoline-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O4S/c1-12-8(13)6-4-5(17(10,15)16)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTOFEYWJPJCJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.